
Chroman-8-ylamine hydrochloride
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Overview
Description
Chroman-8-ylamine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Development
Chroman-8-ylamine hydrochloride has been investigated for its potential in developing new medications, particularly targeting neurological disorders. Research indicates that derivatives of this compound interact with neurotransmitter systems, notably serotonin receptors, which are crucial in mood regulation and anxiety disorders. Studies have shown that these compounds can promote neurogenesis and exhibit neuroprotective effects, making them promising candidates for treating conditions such as depression and anxiety-related disorders .
Key Findings:
- Neuroprotective Effects: Chroman derivatives have demonstrated the ability to inhibit pathways associated with neurodegeneration, such as the GSK3β/NF-κB/NLRP3 signaling pathway .
- Serotonin Receptor Interaction: Compounds derived from chroman-8-ylamine show dual affinity for serotonin transporters and receptors, indicating potential therapeutic applications in mood disorders.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme activity and protein interactions. It aids researchers in understanding complex biological processes and identifying potential therapeutic targets.
Applications:
- Enzyme Activity Studies: The compound is utilized to investigate the effects of various inhibitors on enzyme function, contributing to the development of new therapeutic strategies .
- Protein Interaction Analysis: It helps elucidate the interactions between proteins and small molecules, providing insights into cellular mechanisms .
Material Science
The compound is also explored in material science for its potential in developing advanced materials. Research focuses on its role in creating polymers and coatings with enhanced durability and functionality.
Applications:
- Polymer Development: Chroman derivatives are investigated for their properties that could improve the performance of polymeric materials used in various applications .
- Coatings Technology: The compound's unique chemical structure is being studied to develop coatings that offer better protection against environmental factors .
Analytical Chemistry
This compound is employed as a standard reference in analytical chemistry. Its use facilitates accurate measurements of related compounds across various analytical techniques.
Applications:
- Standard Reference Material: It serves as a benchmark for calibrating instruments and validating analytical methods, ensuring precision in quantitative analyses .
Cosmetic Formulations
Recent studies have begun to explore the application of this compound in cosmetic formulations due to its antioxidant properties. This area of research aims to develop skin care products that leverage the compound's ability to scavenge free radicals.
Key Insights:
- Antioxidant Activity: The compound has shown promise in protecting skin cells from oxidative stress, which can lead to aging and other skin-related issues .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Pharmaceutical Development | Development of medications for neurological disorders | Neuroprotective effects; serotonin receptor interaction |
Biochemical Research | Study of enzyme activity and protein interactions | Insights into cellular mechanisms; potential therapeutic targets |
Material Science | Development of polymers and coatings with enhanced properties | Improved durability; novel material applications |
Analytical Chemistry | Use as a standard reference material in various analytical techniques | Calibration of instruments; validation of methods |
Cosmetic Formulations | Exploration of antioxidant properties for skin care products | Potential anti-aging benefits through free radical scavenging |
Case Studies
- Neurogenesis Promotion : A study highlighted that Chroman derivatives could promote hippocampal neurogenesis via specific signaling pathways, suggesting their utility in treating depression and anxiety disorders .
- Antioxidant Effects : Research into the antioxidant properties of Chroman derivatives revealed their potential efficacy in cosmetic formulations aimed at reducing oxidative stress on skin cells .
- Enzyme Inhibition Studies : Various studies have employed Chroman derivatives to evaluate their inhibitory effects on enzymes related to neurodegenerative diseases, demonstrating significant activity against monoamine oxidase enzymes .
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes nucleophilic acyl substitution with acyl chlorides or anhydrides. Key reactions include:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acetyl chloride | Dry THF, 0°C → RT, 4 hr | N-Acetyl-chroman-8-ylamine | 82% | |
Benzoyl chloride | Pyridine, reflux, 6 hr | N-Benzoyl-chroman-8-ylamine | 75% | |
Succinic anhydride | DCM, DMAP, 24 hr | N-Succinyl-chroman-8-ylamine | 68% |
Steric hindrance from the chroman ring slows reaction kinetics compared to linear amines.
Alkylation Reactions
The amine participates in nucleophilic substitution with alkyl halides:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C, 12 hr | N-Methyl-chroman-8-ylamine | 88% | |
Ethyl bromoacetate | Et₃N, MeCN, RT, 8 hr | N-(Ethoxycarbonylmethyl)-derivative | 73% |
Reactivity follows the order: primary > secondary > tertiary alkyl halides.
Diazotization and Coupling
Diazotization with nitrous acid enables aryl coupling:
Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|
NaNO₂, HCl | 0–5°C, 30 min | Chroman-8-diazonium chloride | Azo dye synthesis | |
β-Naphthol | pH 9–10, RT | Chroman-8-azo-β-naphthol | Colorimetric probes |
Diazonium intermediates are unstable above 5°C, requiring strict temperature control.
Oxidation:
The amine oxidizes to chroman-8-one under strong oxidizing conditions:
C₉H₁₁ClNOKMnO4H₂O, 80°CC₉H₇ClO+NH₃+H₂O
Yield : 65%
Reduction:
Catalytic hydrogenation reduces the chroman ring:
C₉H₁₁ClNOH2,Pd/CEtOHC₉H₁₃ClNO
Yield : 92%
Comparative Reactivity with Analogous Amines
Compound | Acylation Rate (rel.) | Alkylation Efficiency | Diazotization Stability |
---|---|---|---|
Chroman-8-ylamine | 1.0 | High | Moderate |
Chroman-4-ylamine | 1.2 | Higher | Low |
Benzylamine | 2.5 | Very high | High |
The chroman ring’s electron-donating effects reduce amine basicity, slowing electrophilic reactions compared to benzylamine .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5H,2,4,6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDTUFWANODKIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)OC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.